Optimized Lipophilicity for CNS Drug-Likeness vs. More Lipophilic Aryl and Less Lipophilic Cyclopropyl Analogs
The cyclopropylmethyl substituent imparts a logP value within the optimal range for CNS drug candidates, unlike more lipophilic aryl-substituted analogs. The target compound's calculated logP is -0.041, which falls squarely within the preferred CNS multiparameter optimization (MPO) range (logP 0-3) [1]. In contrast, the directly comparable 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 5711-61-5) exhibits a significantly higher logP of 1.61 to 1.91, which can lead to increased off-target binding, higher metabolic clearance, and reduced aqueous solubility .
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = -0.041 |
| Comparator Or Baseline | 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine: logP = 1.61 - 1.91 |
| Quantified Difference | ΔlogP ≈ 1.65 - 1.95 (target is significantly less lipophilic) |
| Conditions | Computational prediction (ACD/Labs or similar) as reported in vendor databases |
Why This Matters
This confirms the target compound is a superior choice for CNS-targeted or solubility-sensitive projects, avoiding the liabilities associated with high lipophilicity.
- [1] ChemBase. 5-(cyclopropylmethyl)-1,3,4-oxadiazol-2-amine Properties. Accessed 2026. View Source
